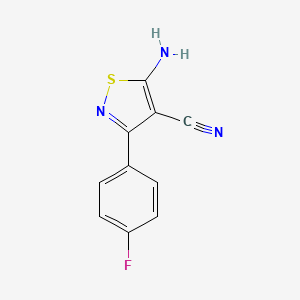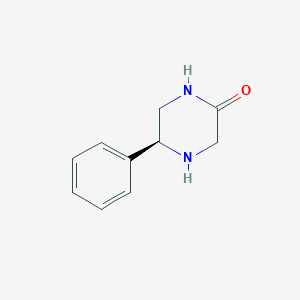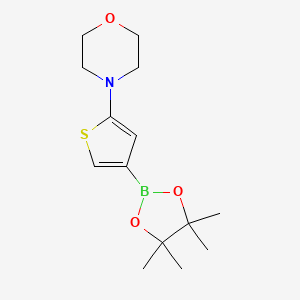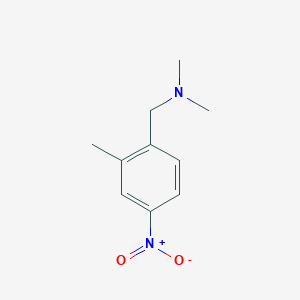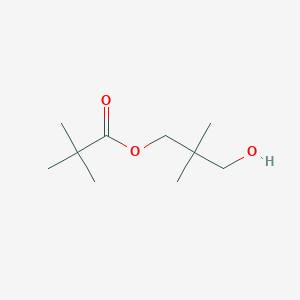
3-Hydroxy-2,2-dimethylpropyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl pivalate typically involves the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced temperature and pressure control .
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl pivalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are common reagents for esterification reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
3-Hydroxy-2,2-dimethylpropyl pivalate is widely used in scientific research and industrial applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings for automotive and industrial applications.
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pivalate involves its interaction with various molecular targets. In coatings, it enhances flexibility and weathering properties by forming strong intermolecular bonds with other resin components. This results in improved mechanical properties and durability of the final product .
類似化合物との比較
Similar Compounds
Neopentyl glycol mono(hydroxypivalate): Similar in structure and used in similar applications.
Hydroxypivalyl hydroxypivalate: Another name for the same compound, emphasizing its glycol nature.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl pivalate is unique due to its dual functionality as both an ester and a glycol. This dual functionality allows it to impart flexibility and durability to coatings, making it an excellent choice for high-performance applications .
特性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
(3-hydroxy-2,2-dimethylpropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)8(12)13-7-10(4,5)6-11/h11H,6-7H2,1-5H3 |
InChIキー |
JPRCUFGNDQWZFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
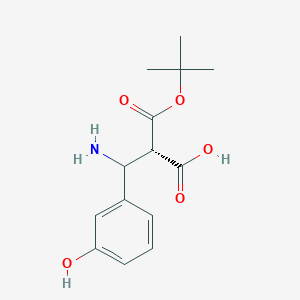
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-pyrido[2,3-d]pyrimidin-6-yl-](/img/structure/B13940930.png)
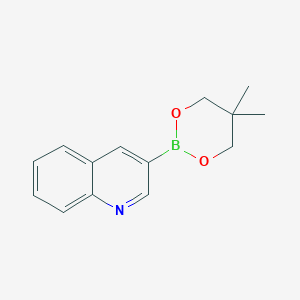
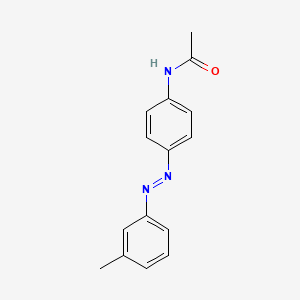
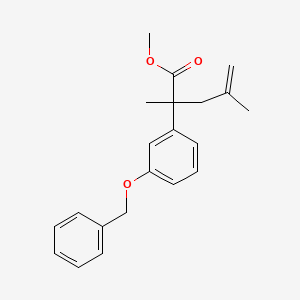
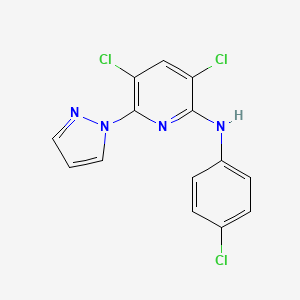
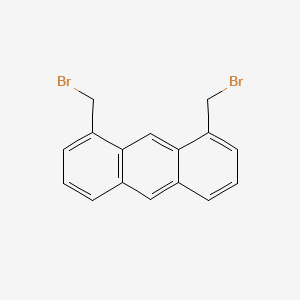
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
